molecular formula C10H14N2O B1422998 2-(Phenylamino)butanamide CAS No. 1218556-32-1

2-(Phenylamino)butanamide

Cat. No. B1422998
CAS RN: 1218556-32-1
M. Wt: 178.23 g/mol
InChI Key: FDCJXHIWLITAFB-UHFFFAOYSA-N
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Description

2-(Phenylamino)butanamide is a chemical compound with the formula C10H14N2O and a molecular weight of 178.23 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Tyrosinase Inhibition : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, a class of compounds related to 2-(Phenylamino)butanamide, have been synthesized and shown to inhibit Mushroom tyrosinase. These compounds, particularly compound 5b, significantly reduced pigments in zebrafish and exhibited minimal toxicity, making them potential candidates for depigmentation drugs (Raza et al., 2019).

  • Antifungal Activities : Various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have been evaluated for fungicidal activities against a range of fungi. Specific butanamides showed good to excellent activities, indicating their potential as antifungal agents (Lee et al., 1999).

  • Anti-inflammatory and Antinociceptive Activity : N-alkyl(aryl)-4-R-4-oxo-2-(2-phenylaminobenzoylhydrazono)butanamides have shown significant anti-inflammatory and antinociceptive activities. These findings point towards their potential for further pharmacological screening (Kizimova et al., 2019).

  • Cannabinoid Receptor Agonists : A study identified 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide as a potent and selective CB2 agonist with in vivo efficacy in a rat model of neuropathic pain, showcasing its therapeutic potential (Chu et al., 2009).

  • Anticonvulsant Activity : New hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides, which are structurally related to 2-(Phenylamino)butanamide, have shown promising anticonvulsant properties in preclinical models, indicating their potential as antiepileptic drugs (Kamiński et al., 2016).

  • Enzymatic Synthesis of Pharmaceuticals : Gordonia hydrophobica nitrile hydratase has been used for the enantioselective synthesis of 2-(pyrrolidine-1-yl)butanamide, a precursor to the anticonvulsant levetiracetam, demonstrating the potential of enzymatic methods in pharmaceutical synthesis (Grill et al., 2021).

Future Directions

While specific future directions for 2-(Phenylamino)butanamide are not mentioned in the search results, research on similar compounds, such as imatinib for the treatment of chronic myeloid leukemia , and new 2-aminopyrimidine derivatives for their antitrypanosomal and antiplasmodial activities , suggest potential avenues for future research and development.

properties

IUPAC Name

2-anilinobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-9(10(11)13)12-8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJXHIWLITAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylamino)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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